Benzene-1,4-diylbis(oxoarsane)

Description

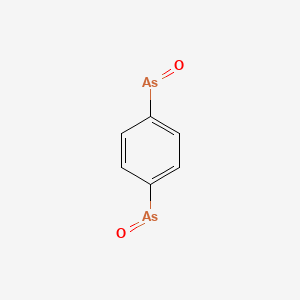

Benzene-1,4-diylbis(oxoarsane) is a compound featuring a benzene ring substituted at the 1,4-positions with oxoarsane (-O-As=O) groups. For instance, copper(II) benzene-1,4-diylbis(oxyacetate) trihydrate (1c) and zinc(II) benzene-1,4-diylbis(oxyacetate) dihydrate (1z) were synthesized via reactions of the sodium salt of benzene-1,4-diylbis(oxyacetic) acid (1a) with metal sulfates. Elemental analysis confirmed their compositions:

- Copper complex (1c): C₁₀H₁₄O₉Cu, Mr = 341.76; Found: 34.97% C, 4.50% H, 18.64% Cu .

- Zinc complex (1z): C₁₀H₁₂O₈Zn, Mr = 325.57; Found: 36.97% C, 3.80% H, 20.27% Zn .

These complexes exhibit water insolubility, typical of metal-organic coordination compounds, and likely form polymeric structures due to bridging carboxylate ligands.

Properties

IUPAC Name |

1,4-diarsorosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4As2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJMZESFGRMKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[As]=O)[As]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4As2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279434 | |

| Record name | benzene-1,4-diylbis(oxoarsane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7270-49-7 | |

| Record name | ANTINEOPLASTIC-12680 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzene-1,4-diylbis(oxoarsane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of benzene-1,4-diylbis(oxoarsane) involves specific reaction conditions and reagents. One common method includes the reaction of benzene with arsenic trioxide in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the proper formation of the oxoarsane groups . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Benzene-1,4-diylb

Comparison with Similar Compounds

Benzene-1,4-diyl Derivatives with Heterocyclic Substituents

- 4,4′-Benzene-1,4-diylbis(1H-pyrazole) (H₂bpb) : Used as a linker in metal-organic frameworks (MOFs), this compound features pyrazole groups at the 1,4-positions. Its structural flexibility allows coordination with transition metals, forming porous networks . In contrast, benzene-1,4-diylbis(oxoarsane) derivatives prioritize oxyacetate-metal bonding, favoring dense coordination polymers.

- 2,2′-[Benzene-1,4-diylbis(nitromethylylidene)]diphenol: A ligand derived from 1,4-phenylenediamine and 3-hydroxybenzoic acid, this compound forms octahedral Co²⁺, Ni²⁺, and dimeric Cu²⁺ complexes. The Cu²⁺ complex exhibits first-order photokinetics (rate constant = 0.017 min⁻¹), highlighting reactivity differences compared to arsenic-containing derivatives .

Carboxylic Acid and Amide Derivatives

- Benzene-1,4-dicarboxylic acid (H₂bdc): A cornerstone in MOF chemistry (e.g., MOF-5), H₂bdc’s carboxylate groups enable robust coordination with metals like Zn²⁺. Unlike benzene-1,4-diylbis(oxoarsane), H₂bdc-based MOFs are renowned for high surface areas and gas storage applications .

- N,N′-(1,4-Phenylene)Bis(Acetoacetamide) : This diamide derivative, with acetylacetone substituents, serves as a chelating agent. Its flexibility contrasts with the rigid oxoarsane backbone, influencing metal-binding selectivity .

Comparative Physicochemical Properties

Q & A

Q. What statistical approaches validate the reproducibility of molar ratio determinations in multi-metal coordination systems?

- Methodological Answer : Use Job’s method (continuous variation) to confirm 1:1 (Co²⁺/Ni²⁺) or 2:2 (Cu²⁺) stoichiometries . Replicate syntheses under inert atmospheres to avoid oxidation artifacts. Apply error-propagation analysis to elemental and conductometric data to quantify uncertainty.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.